molecular formula C14H16N2O5S B2508448 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide CAS No. 1808827-41-9

2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide

Cat. No.: B2508448
CAS No.: 1808827-41-9
M. Wt: 324.35
InChI Key: VNZRMEUUNDPJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide is a complex organic compound featuring a cyano group, a furan ring, and a methanesulfonyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the furan derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the intermediate with an appropriate amide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles (amines, thiols), typically under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted sulfonamides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and the furan ring could play crucial roles in binding to molecular targets, while the methanesulfonyl group could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(furan-2-yl)prop-2-enamide: Lacks the methanesulfonyl and oxane groups, making it less versatile in terms of chemical reactivity.

    3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide: Lacks the cyano group, which may reduce its potential biological activity.

Uniqueness

The presence of the cyano group, furan ring, and methanesulfonyl group in 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide makes it a unique compound with diverse chemical reactivity and potential applications. Its structure allows for multiple points of chemical modification, enhancing its utility in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(oxan-2-ylmethylsulfonyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c15-9-11(8-12-5-3-7-20-12)14(17)16-22(18,19)10-13-4-1-2-6-21-13/h3,5,7-8,13H,1-2,4,6,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZRMEUUNDPJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.